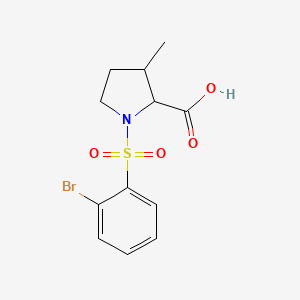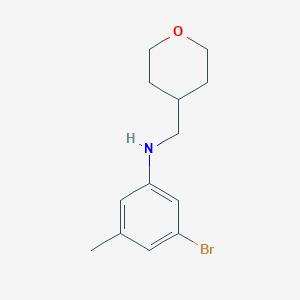
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, also known as SMIP-016, is a chemical compound that has been researched for its potential use in treating various medical conditions. The compound has shown promising results in scientific studies, and researchers are continuing to explore its potential applications.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves the inhibition of a specific enzyme, known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme plays a role in the metabolism of prostaglandins, which are involved in inflammation and pain. By inhibiting 15-PGDH, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid can increase the levels of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been studied for its effects on other physiological processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments is its specificity for 15-PGDH. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other inhibitors of 15-PGDH. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid. One area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Researchers may also explore its potential use in treating other inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, and to explore its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves several steps, including the reaction of 5-bromoindan-1-one with sodium hydride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with 2,3-dimethylpyrrole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and pain. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and pain.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-8-16(14(10)15(17)18)21(19,20)13-6-5-11-3-2-4-12(11)9-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDFLGJSVPHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)